molecular formula C15H18O8 B1174465 Secodihydro-hydramicromelin B CAS No. 1212148-58-7

Secodihydro-hydramicromelin B

Cat. No.: B1174465
CAS No.: 1212148-58-7
M. Wt: 326.30
InChI Key:
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Description

Secodihydro-hydramicromelin B is a natural product that can be isolated from the plant Equisetum hyemale L It belongs to the class of phenylpropanoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Secodihydro-hydramicromelin B can be synthesized through a series of chemical reactions involving the starting material derived from Equisetum hyemale L. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and the compound is isolated using similar techniques as described above but on a larger scale. The use of automated chromatography systems and advanced purification methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Secodihydro-hydramicromelin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Scientific Research Applications

Secodihydro-hydramicromelin B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Secodihydro-hydramicromelin B involves its interaction with specific molecular targets and pathways. It exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Secodihydro-hydramicromelin B can be compared with other phenylpropanoids, such as:

    Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.

    Chlorogenic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.

    Rosmarinic Acid: Possesses antioxidant, anti-inflammatory, and antimicrobial properties.

Uniqueness: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells sets it apart from other phenylpropanoids, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLUQONOBPMVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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